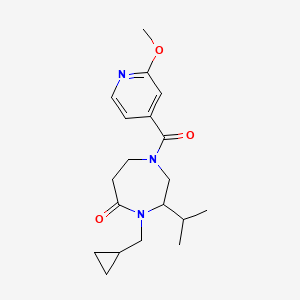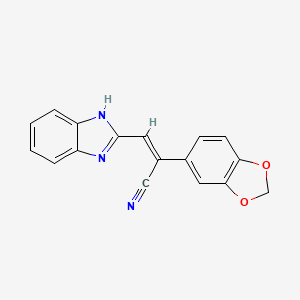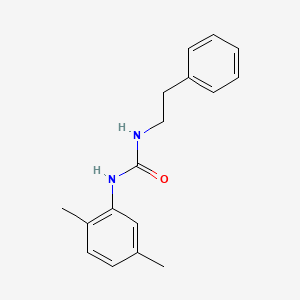![molecular formula C12H19NO3S B5355155 N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide](/img/structure/B5355155.png)
N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide, commonly known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
EPM has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. EPM has been found to protect against neuronal damage caused by ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EPM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as chronic pain and inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of EPM is not fully understood. However, it is believed to act through a variety of pathways, including the inhibition of inflammatory mediators, the modulation of ion channels, and the regulation of oxidative stress. EPM has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, EPM has been found to modulate the activity of ion channels, such as the NMDA receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EPM has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, EPM has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. EPM has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase. These effects suggest that EPM may have potential as a treatment for conditions associated with oxidative stress, such as cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPM for lab experiments is its relatively low toxicity. EPM has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Additionally, EPM has good solubility in water, making it easy to administer in experimental settings. However, one of the limitations of EPM is its limited availability. EPM is a relatively new compound, and its synthesis is complex and time-consuming, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on EPM. One area of interest is its potential as a treatment for neurodegenerative diseases. EPM has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, EPM may have potential as a treatment for other conditions associated with inflammation and oxidative stress, such as cardiovascular disease and cancer. Further research is needed to determine the safety and efficacy of EPM in these contexts. Finally, there is potential for the development of new analogs of EPM with improved pharmacological properties, such as increased potency and selectivity.
Synthesemethoden
The synthesis of EPM involves the reaction of 4-ethoxyphenylacetonitrile with propylmagnesium bromide, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through a series of recrystallization steps. The synthesis of EPM is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Eigenschaften
IUPAC Name |
N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-16-12-8-6-11(7-9-12)5-4-10-13-17(2,14)15/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRARTVXVKDDXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-N-[(1-ethylpyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5355088.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5355089.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B5355097.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-1-isobutyrylpiperidine-4-carboxamide](/img/structure/B5355104.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5355118.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5355126.png)


![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355144.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5355147.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5355164.png)

